Eclalbasaponin IV

Hemolysis Membrane Activity Saponin Toxicity

Researchers requiring isomer-specific hemolytic or cytotoxicity data face supply inconsistency with generic saponin sourcing. Eclalbasaponin IV (CAS 158511-61-6) eliminates this variability. • Defined intermediate hemolytic activity (ranked E-II > E-IV > E-V > E-I > E-III), enabling controlled membrane-interaction studies. • Reproducible SKOV3 ovarian cancer cytotoxicity benchmark: IC50 = 79.00 ± 0.25 μM. • Distinct CAS number (158511-61-6) ensures receipt of the correct diglucoside echinocystic acid derivative, not confusable with eclalbasaponin I (CAS 158511-59-2) or other structural analogs.

Molecular Formula C42H68O14
Molecular Weight 797.0 g/mol
Cat. No. B15141313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEclalbasaponin IV
Molecular FormulaC42H68O14
Molecular Weight797.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)O)C
InChIInChI=1S/C42H68O14/c1-37(2)14-15-42(36(51)52)21(16-37)20-8-9-25-39(5)12-11-27(38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45)55-35-33(31(49)29(47)23(19-44)54-35)56-34-32(50)30(48)28(46)22(18-43)53-34/h8,21-35,43-50H,9-19H2,1-7H3,(H,51,52)/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1
InChIKeyGLURPOUSKHAUSS-VVJIWJAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eclalbasaponin IV: Compound Overview


Eclalbasaponin IV is a triterpenoid saponin isolated from the aerial parts of Eclipta prostrata (Asteraceae) . Its molecular formula is C42H68O14, with a molecular weight of 796.98 g/mol and CAS number 158511-61-6 . The compound exhibits antitumor activity, specifically cytotoxicity against human ovarian cancer SKOV3 cells with an IC50 of 79.00 ± 0.25 μM . Eclalbasaponin IV is a member of the eclalbasaponin series, which includes structurally related saponins that differ in glycosylation patterns and sulfate modifications [1].

Eclalbasaponin IV: Why Substitution Fails


Eclalbasaponins I–VI share a common echinocystic acid aglycone but differ in the number, position, and sulfation status of attached sugar moieties [1]. These structural variations produce quantifiable differences in biological activity. For example, the hemolytic activity of eclalbasaponins I–V ranks as follows: E-II > E-IV > E-V > E-I > E-III [2]. This demonstrates that even within the same compound class, minor structural modifications lead to distinct pharmacological profiles, making generic substitution scientifically unsound for experiments requiring specific hemolytic or membrane-interacting properties.

Eclalbasaponin IV: Differentiation Evidence


Hemolytic Activity Ranking

In a direct head-to-head comparison, eclalbasaponin IV exhibited intermediate hemolytic activity among five eclalbasaponins tested [1]. The hemolytic potency ranking was E-II > E-IV > E-V > E-I > E-III [1]. This quantitative ranking is critical for studies where controlled membrane perturbation is required, as eclalbasaponin IV provides a predictable hemolytic response that is less than eclalbasaponin II but greater than eclalbasaponin I and III [1].

Hemolysis Membrane Activity Saponin Toxicity

Ovarian Cancer Cell Cytotoxicity

Eclalbasaponin IV demonstrates cytotoxicity against human ovarian cancer SKOV3 cells with an IC50 of 79.00 ± 0.25 μM . While eclalbasaponin II is reported to have potent cytotoxicity in ovarian cancer cells [1], direct IC50 values for eclalbasaponin II in the same cell line are not available in the same study, limiting direct potency comparison. However, eclalbasaponin IV's cytotoxicity is quantifiable and reproducible, making it a defined reference compound for ovarian cancer studies .

Ovarian Cancer Cytotoxicity Antitumor

Structural Isomer Differentiation

Eclalbasaponin IV (CAS 158511-61-6) and eclalbasaponin I (CAS 158511-59-2) share the same molecular formula (C42H68O14) and molecular weight (796.98 g/mol) but have different CAS numbers [1]. This indicates distinct glycosylation patterns or stereochemical arrangements, which can result in different biological activities. While the exact structural differences have been elucidated in the primary literature [2], the distinct CAS numbers ensure that researchers and procurement specialists can specify the exact isomer required.

Structural Isomer Glycosylation CAS Registry

Geographic Sourcing from Vietnam

Eclalbasaponin IV and V were first reported from Eclipta prostrata cultivated in Vietnam [1]. This geographic distinction may be relevant for sourcing and quality control, as plant chemotype can vary by location. The study isolated four saponins (eclalbasaponin I, II, IV, V) using TLC, CC, and HPLC [1].

Natural Product Sourcing Geographic Variation Isolation

Eclalbasaponin IV: Application Scenarios


Controlled Hemolysis Studies

Eclalbasaponin IV is suitable for experiments where controlled hemolytic activity is needed. Based on the direct ranking E-II > E-IV > E-V > E-I > E-III [1], researchers can select eclalbasaponin IV to achieve intermediate hemolytic effects, avoiding the high hemolytic toxicity of eclalbasaponin II or the low activity of eclalbasaponin I and III.

Ovarian Cancer Cytotoxicity Screening

For studies on ovarian cancer, eclalbasaponin IV provides a reproducible cytotoxicity benchmark with an IC50 of 79.00 ± 0.25 μM against SKOV3 cells . This allows direct comparison with other compounds tested in the same cell line and serves as a reference for evaluating structural analogs.

Isomer-Specific Natural Product Research

When experimental design requires a specific eclalbasaponin isomer, the distinct CAS number (158511-61-6) and structural characterization of eclalbasaponin IV [2] ensure procurement of the correct compound, preventing confusion with structurally similar but biologically distinct isomers like eclalbasaponin I (CAS 158511-59-2) [3].

Vietnamese Eclipta prostrata Chemotype Studies

Eclalbasaponin IV and V were first reported from Eclipta prostrata cultivated in Vietnam [4]. For research investigating geographic chemotype variation or requiring traceable sourcing, specifying material derived from Vietnamese E. prostrata may be relevant.

Technical Documentation Hub

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